molecular formula C22H25F2N3O6S B2988011 N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 872976-65-3

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2988011
CAS RN: 872976-65-3
M. Wt: 497.51
InChI Key: JPXVERMUFPNGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C22H25F2N3O6S and its molecular weight is 497.51. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties . The sulfonyl and oxazinan groups within the structure could potentially interact with viral enzymes or proteins, inhibiting their function and preventing viral replication. This application could be particularly relevant in the development of treatments for RNA and DNA viruses.

Anti-inflammatory Activity

The presence of a sulfonyl group is often associated with anti-inflammatory effects. As such, this compound could be explored for its potential to reduce inflammation in various medical conditions, possibly by inhibiting pro-inflammatory cytokines or other signaling molecules involved in the inflammatory response .

Anticancer Activity

Compounds with similar structures have been utilized in cancer research, particularly as inhibitors of cell proliferation. The difluorophenyl group, for instance, might interact with specific proteins or pathways that are overactive in cancer cells, leading to the inhibition of tumor growth and progression .

Antioxidant Activity

The methoxyphenyl component of the compound could potentially confer antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases .

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, possibly through disruption of microbial cell walls or interference with essential enzymes .

Antidiabetic Activity

The structural complexity of this compound suggests that it could interact with biological targets relevant to diabetes management. For example, it might modulate the activity of enzymes involved in glucose metabolism or insulin signaling .

Neuroprotective Activity

Given the neuroactive potential of indole derivatives, this compound could be studied for its neuroprotective effects. It might offer benefits in the treatment or prevention of neurodegenerative diseases by protecting neuronal cells from damage or death .

Chemical Synthesis and Catalysis

The unique structure of this compound, particularly the presence of the oxazinan ring and sulfonyl group, could make it a valuable intermediate in chemical synthesis. It might serve as a catalyst or a building block in the construction of complex molecules for various industrial applications .

A brief review of the biological potential of indole derivatives. Molecular Structures Determined by Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis.

properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O6S/c1-32-17-6-3-15(4-7-17)9-10-25-21(28)22(29)26-14-20-27(11-2-12-33-20)34(30,31)19-13-16(23)5-8-18(19)24/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVERMUFPNGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.